Flutazolam: A Technical Overview of its Chemical Identity, Pharmacology, and Analysis
Flutazolam: A Technical Overview of its Chemical Identity, Pharmacology, and Analysis
Flutazolam is a benzodiazepine derivative primarily developed and used in Japan.[1][2] Like other drugs in its class, it exhibits sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] This technical guide provides an in-depth look at its chemical nomenclature, physicochemical properties, metabolic pathway, and mechanism of action, tailored for researchers and professionals in drug development.
Chemical Identity: IUPAC Name and Synonyms
The systematic name for Flutazolam according to the International Union of Pure and Applied Chemistry (IUPAC) is 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1][3]oxazolo[3,2-d]benzodiazepin-6-one .
The compound is a racemic mixture. The IUPAC name for the (R)-enantiomer is (11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-oxazolo[3,2-d]benzodiazepin-6-one.
Flutazolam is known by various synonyms and identifiers, which are crucial for tracking in literature and databases. These include:
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Trade Name: Coreminal
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Manufacturers' Codes: MS-4101, Ro-7-6102
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CAS Name: 10-Chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)oxazolo[3,2-d]benzodiazepin-6(5H)-one
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Other Synonyms: Flutazolamum, 10-chloro-11b-(2'-fluorophenyl)-2,3,5,6,7,11b-hexahydro-7-(2''-hydroxyethyl)benzo(6,7)-1,4-diazepino(5,4-b)oxazol-6-one
Physicochemical and Pharmacokinetic Properties
Quantitative data for Flutazolam is summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₈ClFN₂O₃ | |
| Molar Mass | 376.81 g·mol⁻¹ | |
| Appearance | White prisms from toluene | |
| Melting Point | 142-147 °C | |
| pKa | 5.40 | |
| Solubility | Freely soluble in chloroform, ethanol; Moderately soluble in acetone, benzene, methanol; Practically insoluble in water. |
| CAS Number | 27060-91-9 | |
Table 2: Pharmacokinetic Data
| Parameter | Value | Reference |
|---|---|---|
| Route of Administration | Oral | |
| Metabolism | Hepatic, primarily via the cytochrome P450 system (CYP3A4). | |
| Elimination Half-life | 3.5 hours (Parent Compound) | |
| Major Active Metabolite | N-desalkylflurazepam (Norflurazepam) | |
| Half-life of Metabolite | 47-100 hours | |
| Onset of Action | 30 to 60 minutes |
| Duration of Action | 6 to 8 hours | |
Metabolism and Pharmacological Activity
Flutazolam is metabolized in the liver into its major active metabolite, N-desalkylflurazepam, also known as norflurazepam. This metabolite is also a principal metabolite of another benzodiazepine, flurazepam. While flutazolam itself has a very short half-life of about 3.5 hours, the long half-life of N-desalkylflurazepam (47-100 hours) contributes significantly to the drug's overall pharmacological effect.
Mechanism of Action
Like other benzodiazepines, Flutazolam exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Flutazolam is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which increases the affinity of GABA for its own binding site. This enhancement of GABAergic activity leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less excitable, producing the anxiolytic, sedative, and muscle relaxant effects.
Experimental Protocols
Detailed experimental protocols for Flutazolam are not extensively published in readily available literature. However, key methodologies can be inferred from existing studies and general pharmaceutical practice.
The synthesis of Flutazolam, a tricyclic benzodiazepine derivative, is described in patents BE 765253 and US 3905956. The general synthesis of 1,4-benzodiazepines often involves the use of 2-aminobenzophenones as key precursors. These precursors undergo a series of reactions to build the characteristic diazepine ring structure.
The psychopharmacological profile of Flutazolam was established in studies comparing its effects to diazepam. These experiments, conducted in animal models (e.g., mice), typically involve assessing:
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Anxiolytic effects: Using tests like the anticonflict test.
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Sedative effects: Measuring reductions in spontaneous locomotor activity and potentiation of ethanol-induced anesthesia.
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Anticonvulsant effects: Evaluating the prevention of chemically-induced (e.g., pentylenetetrazole, strychnine) or electrically-induced (maximal electroshock) convulsions.
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Muscle relaxant effects: Assessed through various standard laboratory tests for muscle coordination and relaxation.
A method for screening various sedative-hypnotics, including Flutazolam, in serum has been developed using liquid chromatography/single quadrupole mass spectrometry (LC/MS). This technique allows for the sensitive and specific detection and quantification of the drug and its metabolites in biological samples, which is essential for pharmacokinetic and toxicological studies.
For animal studies, formulations for oral or injection administration are required. A common method for preparing a formulation for a compound with low water solubility involves creating a suspension or solution using a vehicle. An example protocol for an oral suspension is as follows:
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Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) by dissolving 0.5 g of CMC-Na in 100 mL of distilled water.
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Weigh the required amount of Flutazolam powder.
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Add the Flutazolam powder to the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., 2.5 mg/mL).
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Mix thoroughly to create a homogenous suspension, ready for administration.
